molecular formula C11H20N2O B7967435 N-Methyl-8-azaspiro[4.5]decane-2-carboxamide

N-Methyl-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B7967435
M. Wt: 196.29 g/mol
InChI Key: JFJWXHACSNBKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-8-azaspiro[4.5]decane-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring the versatile 8-azaspiro[4.5]decane scaffold. This spirocyclic structure is a privileged pharmacophore found in compounds targeting a range of therapeutic areas. While research on this specific carboxamide derivative is ongoing, analogs of the 8-azaspiro[4.5]decane core have demonstrated substantial potential. For instance, similar spirocyclic structures have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for novel anti-tuberculosis agents, showcasing high activity against drug-resistant bacterial strains . Furthermore, the 1-thia-4-azaspiro[4.5]decan-3-one variant of this scaffold has shown measurable inhibitory activity against human coronavirus 229E, highlighting its relevance in antiviral research . In another context, 1-oxa-8-azaspiro[4.5]decane carboxamide compounds have been investigated as Fatty Acid Amide Hydrolase (FAAH) inhibitors, indicating the scaffold's applicability in developing therapies for pain, anxiety, and movement disorders . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this molecule as a key building block or intermediate in the synthesis of novel bioactive molecules for various drug discovery programs.

Properties

IUPAC Name

N-methyl-8-azaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-10(14)9-2-3-11(8-9)4-6-13-7-5-11/h9,13H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWXHACSNBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-8-azaspiro[4.5]decane-2-carboxamide can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-8-azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1Urea, Diethyl OxalateHeatingPrimary Product
2Primary Product, HClAcidic MediumSecondary Product
3Secondary Product, Ethylamino AcetaldehydeReaction with Potassium FerricyanideN-Methyl-8-azaspiro[4.5]decane-2-carboxamide

Biological Activities

Recent studies have highlighted the biological activities associated with this compound derivatives. These compounds exhibit various pharmacological properties, including:

  • Myelostimulating Activity : Research indicated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown significant myelostimulating effects in models of myelodepressive syndromes induced by cyclophosphamide. These compounds enhance the regeneration of lymphocyte and granulocyte populations in bone marrow .
  • Antiviral Activity : A series of hybrid compounds derived from spirothiazolidinone structures have demonstrated antiviral properties against influenza viruses. Some derivatives showed promising selectivity indices and low cytotoxicity, indicating their potential as antiviral agents .
Activity TypeCompound DerivativeTarget Virus/ConditionEC50 Value (µM)
Myelostimulation1,3,8-Triazaspiro[4.5]dioneCyclophosphamide-inducedNot specified
AntiviralSpirothiazolidinone DerivativesInfluenza A/H3N25.2
AntitubercularVarious derivativesMycobacterium tuberculosisMIC 125–250

Therapeutic Applications

The therapeutic implications of this compound are vast:

  • Cancer Treatment : Certain derivatives are being investigated as potential inhibitors for specific protein targets involved in cancer progression, such as PTPN11 (Shp2), which plays a role in cellular regulation and signaling pathways related to cancer cell proliferation .
  • Neurological Disorders : Due to its structural similarity to known bioactive molecules, this compound is being explored for its potential applications in treating neurological disorders by acting as an enzyme inhibitor or modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-Methyl-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in thrombus dissolution . By inhibiting MMPs, the compound can prevent excessive bleeding and promote clot stability without interfering with normal hemostatic functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-Methyl-8-azaspiro[4.5]decane-2-carboxamide and related compounds:

Compound Name Key Structural Features Molecular Formula Notable Functional Groups/Substituents Reference ID
This compound 8-azaspiro[4.5]decane core, carboxamide at C2, N-methyl C₁₁H₂₀N₂O (estimated) Carboxamide, methylamine -
N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide Additional methyl group on carboxamide nitrogen C₁₂H₂₂N₂O N,N-dimethylcarboxamide
N-Hydroxy-8-methyl-1,4-dioxa-8-azaspiro[4.5]decane-2-carboxamide 1,4-dioxa ring, hydroxyurea group, N-methyl C₁₀H₁₆N₂O₄ Hydroxyurea, dioxane ring
9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide 6-oxa ring, benzyl group, ketone at C8, diazaspiro C₁₁H₁₉N₃O₃S Benzyl, ketone, thiadiazole
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride Ester group (methyl carboxylate), oxa ring, hydrochloride salt C₁₀H₁₇NO₃·HCl Ester, hydrochloride salt
4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Methoxyphenyl acetyl, carboxylic acid, oxa ring C₂₀H₂₅NO₅ Methoxyphenyl, carboxylic acid

Physicochemical and Pharmacological Properties

Property This compound Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate HCl 1-Methyl-8-oxa-2-azaspiro[4.5]decane
Molecular Weight ~212.3 g/mol (estimated) 231.7 g/mol 155.24 g/mol
Solubility Moderate (carboxamide enhances polarity) High (hydrochloride salt) Low (nonpolar liquid)
Biological Activity Undocumented (expected HDAC/kinase inhibition) Unreported Structural scaffold for drug design
Stability Likely stable (rigid spiro core) Stable in solid form Sensitive to oxidation
  • Carboxylic Acid Derivatives () : Exhibit altered acidity (pKa ~4–5) compared to carboxamides, influencing membrane permeability .
  • Oxalate Salt () : Enhanced aqueous solubility (231.25 g/mol) due to ionic form, suitable for formulation .

Biological Activity

N-Methyl-8-azaspiro[4.5]decane-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of N-Methyl-8-azaspiro[4.5]decane derivatives typically involves multi-step reactions, including the use of various reagents such as diethyl oxalate and ammonium carbonate. The synthesis pathway can yield derivatives with significant biological activities, including anxiolytic effects and potential applications in treating various disorders.

Synthesis Method

  • Reagents : Diethyl oxalate, urea, ammonium carbonate.
  • Process : A series of condensation and cyclization reactions are performed to form the azaspiro structure.
  • Yield : The synthesis methods reported yield compounds with varying degrees of efficiency and purity.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Myelostimulation : Some derivatives have shown myelostimulating activity, enhancing lymphocyte and granulocyte regeneration in models of myelodepression induced by agents like cyclophosphamide .
  • Calcium-Antagonizing Activity : Research indicates that certain derivatives possess calcium-antagonizing properties, contributing to their antihypoxic effects. These compounds demonstrated a protective effect against hypoxia in animal models, showing an increase in survival rates .

Case Studies and Research Findings

  • Myelostimulating Activity :
    • In a study on 1,3,8-triazaspiro[4.5]decane derivatives, compounds demonstrated significant acceleration in the regeneration of bone marrow cells post-cyclophosphamide treatment, indicating potential for therapeutic applications in hematological disorders .
  • Antihypoxic Effects :
    • A study assessed the protective effects of N-methyl derivatives against induced hypoxia in mice. The results showed that some compounds increased survival rates significantly compared to controls, revealing their potential as protective agents under hypoxic conditions .
  • Therapeutic Applications :
    • The pharmacological profile suggests that N-Methyl-8-azaspiro[4.5]decane derivatives could be explored for their roles in treating anxiety disorders and other conditions linked to neurotransmitter modulation due to their structural similarity to known anxiolytics like buspirone .

Summary Table of Biological Activities

Biological ActivityReferenceObservations
Myelostimulation Enhanced regeneration of lymphocytes and granulocytes
Calcium-Antagonizing Protective effects against hypoxia in animal models
Anxiolytic Potential Similarity to buspirone indicates therapeutic potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-8-azaspiro[4.5]decane-2-carboxamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic ring formation and carboxamide functionalization. Key intermediates include 2-oxa-spiro[3.4]octan-1,3-dione derivatives, which undergo nucleophilic addition with benzothiazol-2-yl-amine analogs to form the spiro[4.5]decane core . Methylation at the azaspiro nitrogen is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. Yield optimization requires careful control of reaction stoichiometry and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the spirocyclic structure and methyl group placement. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its activity as an enzyme inhibitor (e.g., HDAC or FAAH)?

  • Methodological Answer : The rigidity of the spirocyclic system enhances binding affinity to enzyme active sites by restricting conformational flexibility. For HDAC inhibition, the carboxamide group coordinates with zinc ions in the catalytic pocket, while the azaspiro moiety stabilizes hydrophobic interactions with adjacent residues. Computational docking studies (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations are essential to map binding modes and optimize linker chemistry for improved potency .

Q. What analytical strategies resolve contradictions in reported HDAC inhibition data for spirocyclic carboxamides?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay variability (e.g., fluorogenic vs. radiometric assays) or differences in enzyme isoforms. Researchers should:

  • Standardize assay conditions (pH, substrate concentration, incubation time) .
  • Validate results using orthogonal methods (e.g., thermal shift assays or SPR binding kinetics) .
  • Perform meta-analyses of published data to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab predict logP, solubility, and cytochrome P450 interactions to prioritize derivatives with favorable bioavailability .
  • QSAR Modeling : Quantitative SAR models correlate structural descriptors (e.g., topological polar surface area, hydrogen bond donors) with in vivo clearance rates .
  • Metabolite Identification : LC-MS/MS-based metabolite profiling identifies vulnerable sites for metabolic stabilization (e.g., replacing labile methyl groups with trifluoromethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.